Stereochemical Identity: D‑Enantiomer Exhibits Opposite Optical Rotation and Distinct Enzyme Recognition Compared to L‑Enantiomer
H-4-Nitro-D-Phe-OEt HCl (D‑enantiomer) exhibits an optical rotation [α]D20 = -36 ±3° (C=2 in DMF), whereas the L‑enantiomer (CAS 58816-66-3) shows [α]D20 = +35 ±2° (C=2 in DMF) . This 71° magnitude difference in specific rotation enables unambiguous verification of stereochemical identity by polarimetry. Furthermore, phenylalanine ammonia lyase (PAL) is strictly enantioselective for L‑nitrophenylalanines, permitting D‑enantiomers to be biosynthesized from racemic substrates and ensuring that the D‑configuration is not recognized by native PAL [1].
| Evidence Dimension | Specific optical rotation ([α]D20) |
|---|---|
| Target Compound Data | -36 ±3° (C=2 in DMF) |
| Comparator Or Baseline | L‑enantiomer: +35 ±2° (C=2 in DMF) |
| Quantified Difference | Δ ≈ 71° (opposite sign, approximate 2‑fold magnitude difference) |
| Conditions | Sodium D‑line (589 nm), 20°C, DMF solvent |
Why This Matters
Polarimetric QC distinguishes D‑ from L‑enantiomer, preventing accidental procurement of the incorrect stereoisomer for chiral synthesis or D‑peptide construction.
- [1] Parmeggiani, F. et al. (2015). Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. Angew. Chem. Int. Ed., 54, 4608-4611. View Source
